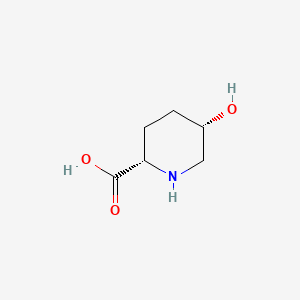
(2S,5S)-5-羟基哌啶-2-羧酸
描述
“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C6H11NO3 . It is also known by the synonym "cis-5-Hydroxy-L-pipecolic Acid" .
Molecular Structure Analysis
The molecular weight of “(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is 145.16 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is a white to almost white powder or crystal . It has a melting point of 258 degrees Celsius . The compound has a specific rotation of -34.0° (C=1,H2O) .科学研究应用
阿维巴坦的合成
“(2S,5S)-5-羟基哌啶-2-羧酸”是阿维巴坦合成中的重要前体 . 阿维巴坦是一种新型的二氮杂双环辛烷非β-内酰胺β-内酰胺酶抑制剂,在β-内酰胺酶抑制剂中具有独特的抑制机制 . 它已广泛用于临床,其与头孢他啶(扎维夫塔)的组合已被EMA和FDA批准用于治疗复杂腹腔感染(CIAI)、复杂泌尿道感染(CUTI)、医院获得性肺炎等 .
羟基氨基酸 (HAA)
“(2S,5S)-5-羟基哌啶-2-羧酸”是一种羟基氨基酸 (HAA)。 HAA 在化学和制药行业具有独特的价值,具有抗病毒、抗真菌、抗菌和抗癌特性 . 氨基酸的羟基化与各种生物酶的催化密切相关 .
药物制剂中的手性中心
“(2S,5S)-5-羟基哌啶-2-羧酸”具有两个手性中心,使其成为药物制剂开发中的潜在候选者 . 药物分子中手性中心的出现会显着影响药物的药理活性 .
安全和危害
“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
作用机制
Target of Action
The primary target of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is Carbapenam-3-carboxylate synthase , an enzyme found in the bacterium Erwinia carotovora . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .
Mode of Action
It is known that the compound is involved in the atp-dependent formation of (3s,5s)-carbapenam-3-carboxylate from (2s,5s)-5 .
Biochemical Pathways
The biochemical pathways affected by (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid are related to the biosynthesis of carbapenam-3-carboxylate . The compound’s action on Carbapenam-3-carboxylate synthase influences the production of this antibiotic, which can have downstream effects on bacterial growth and survival.
Result of Action
The molecular and cellular effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid’s action are primarily related to its impact on the biosynthesis of carbapenam-3-carboxylate . By influencing this process, the compound can potentially affect the growth and survival of bacteria that are sensitive to this antibiotic.
生化分析
Biochemical Properties
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid participates in various biochemical reactions, primarily due to its hydroxyl and carboxyl functional groups. These groups enable the compound to form hydrogen bonds and ionic interactions with enzymes, proteins, and other biomolecules. For instance, it interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl group of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can act as a substrate for these enzymes, facilitating redox reactions .
Cellular Effects
The effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent catalysis. Additionally, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid may degrade into smaller molecules, potentially altering its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways. At high doses, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity occurs .
Metabolic Pathways
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be metabolized by dehydrogenases or oxidases, leading to the formation of oxidized products. These metabolic transformations can affect the overall metabolic flux and levels of related metabolites, influencing cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can affect its biochemical activity, as its concentration in specific regions may determine its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid may localize to the mitochondria, where it can participate in metabolic reactions or influence mitochondrial function. The precise localization of the compound can determine its role in cellular processes and its overall biochemical impact .
属性
IUPAC Name |
(2S,5S)-5-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63088-78-8 | |
| Record name | 5-Hydroxy-L-pipecolic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-L-PIPECOLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


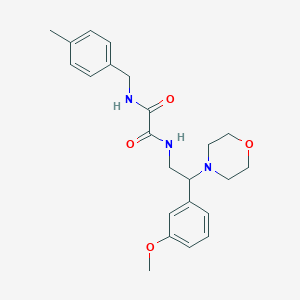
![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

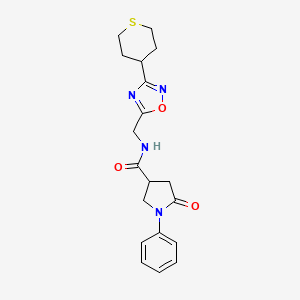
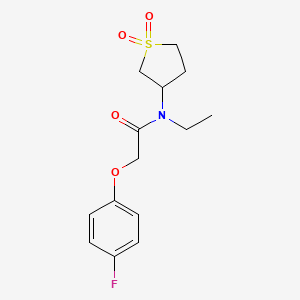

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
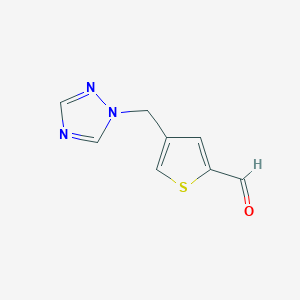
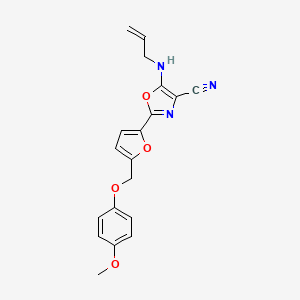
![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)


